
4,4-Dimethyloxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyloxane-2-carboxylic acid is an organic compound with the molecular formula C8H14O3. It belongs to the class of carboxylic acids, which are characterized by the presence of a carboxyl functional group (-COOH). This compound is notable for its structural feature of having two methyl groups attached to the oxane ring, which influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyloxane-2-carboxylic acid can be achieved through various methods. One common approach involves the oxidation of 4,4-dimethyloxane-2-methanol using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows: [ \text{4,4-Dimethyloxane-2-methanol} + \text{Oxidizing Agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 4,4-dimethyloxane-2-methanol using a metal catalyst such as palladium or platinum. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions: 4,4-Dimethyloxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: The compound can be reduced to form 4,4-dimethyloxane-2-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products:
Oxidation: Carbon dioxide (CO2), water (H2O)
Reduction: 4,4-Dimethyloxane-2-methanol
Substitution: Esters, amides, and other derivatives
科学的研究の応用
4,4-Dimethyloxane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4,4-Dimethyloxane-2-carboxylic acid involves its interaction with various molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, undergoing enzymatic transformations that lead to the formation of bioactive metabolites.
類似化合物との比較
4,4-Dimethyloxane-2-methanol: A precursor in the synthesis of 4,4-Dimethyloxane-2-carboxylic acid.
4,4-Dimethyloxane-2-amine: An amine derivative with different reactivity and applications.
4,4-Dimethyloxane-2-ester: An ester derivative used in various chemical processes.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of two methyl groups on the oxane ring and the carboxyl functional group. These features confer distinct chemical properties and reactivity, making it valuable in various applications.
特性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
4,4-dimethyloxane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-8(2)3-4-11-6(5-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
InChIキー |
ORLOPFMUPGFRPI-UHFFFAOYSA-N |
正規SMILES |
CC1(CCOC(C1)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


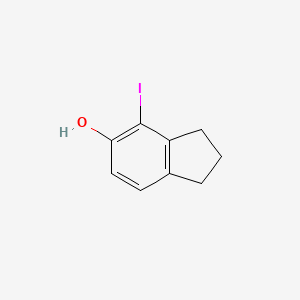
![3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline](/img/structure/B13451625.png)
![2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid](/img/structure/B13451626.png)

![6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451638.png)
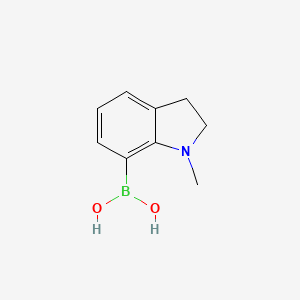
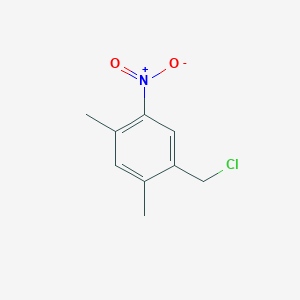
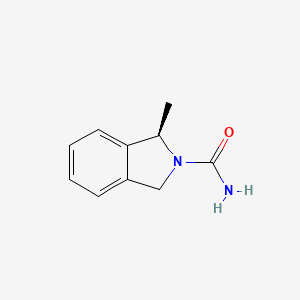
![N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide](/img/structure/B13451665.png)
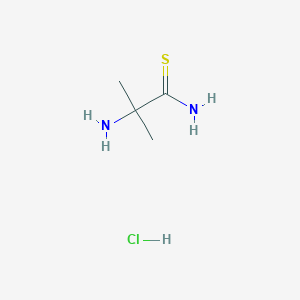
![(2r,3r,4s,5s,6r)-2-[1,7-Bis(4-hydroxyphenyl)heptan-3-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451670.png)
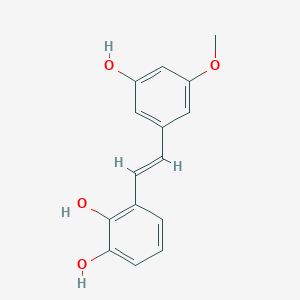
![4-[3-(Propan-2-yl)phenoxy]benzoicacid](/img/structure/B13451690.png)

